molecular formula C18H14BrN3O2S B2928164 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide CAS No. 900007-52-5

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2928164
CAS No.: 900007-52-5
M. Wt: 416.29
InChI Key: BLNZOWXHJCTHMB-UHFFFAOYSA-N
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Description

The compound 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is a heterocyclic acetamide derivative featuring a 3-oxo-3,4-dihydropyrazine core substituted with a 4-bromophenyl group at position 4 and a thio-linked phenylacetamide moiety at position 2. Its molecular formula is C₁₈H₁₅BrN₃O₂S, with a molecular weight of 417.3 g/mol. This compound belongs to a broader class of N-arylacetamides, which are studied for their structural similarity to penicillin derivatives and coordination chemistry applications .

Properties

IUPAC Name

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2S/c19-13-6-8-15(9-7-13)22-11-10-20-17(18(22)24)25-12-16(23)21-14-4-2-1-3-5-14/h1-11H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNZOWXHJCTHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features several significant structural components:

  • Bromophenyl group : Enhances electronic properties and potential interactions with biological targets.
  • Dihydropyrazinone ring : Contributes to the compound's pharmacological profile.
  • Thioacetamide moiety : May influence binding affinity to biomolecules.

Molecular Information

PropertyValue
Molecular FormulaC20_{20}H18_{18}BrN3_{3}O2_{2}S
Molecular Weight444.35 g/mol
CAS Number900007-53-6

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives containing thiazole moieties have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of lipid biosynthesis .

Case Study: Antimicrobial Evaluation

In a comparative study of various derivatives, certain compounds showed promising results against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis. The effective concentration (EC50_{50}) values were significantly lower than those of known antibiotics, indicating superior antimicrobial activity.

Compound NameEC50_{50} (µM)Bacterial Strain
Compound A156.7Xanthomonas oryzae
Compound B179.2Xanthomonas axonopodis
Compound C144.7Xanthomonas oryzae

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). Studies have shown that certain derivatives exhibit significant cytotoxic effects, with IC50_{50} values indicating effective inhibition of cancer cell proliferation .

Case Study: Anticancer Screening

A series of compounds were synthesized and tested for their anticancer activity using the Sulforhodamine B (SRB) assay. The results indicated that specific derivatives led to substantial reductions in cell viability.

Compound NameIC50_{50} (µM)Cell Line
Compound D25.0MCF7
Compound E30.5MCF7
Compound F28.0MCF7

Molecular docking studies suggest that the compound binds effectively to specific receptors involved in cancer cell signaling pathways. The presence of the bromophenyl group may enhance binding affinity due to its electron-withdrawing nature, facilitating stronger interactions with target proteins .

Structure-Activity Relationship (SAR)

The biological activity is closely related to the structural features of the compound. Variations in substituents on the phenyl rings significantly affect potency and selectivity towards bacterial and cancerous cells. For instance, compounds with electron-withdrawing groups at the para position have shown enhanced antibacterial activity compared to those with electron-donating groups .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its activity can be attributed to its structural components that facilitate interactions with various biological targets.

Antimicrobial Activity

Studies have shown that derivatives of related compounds exhibit varying degrees of antimicrobial effectiveness. Modifications in the alkyl chain or functional groups can lead to enhanced inhibition against pathogens such as Fusarium oxysporum and Agrobacterium tumefaciens. For instance, certain analogues demonstrated an IC50 value of approximately 0.42 mM against Fusarium oxysporum, while others showed no significant antibacterial activity.

Anticancer Potential

The anticancer properties of this compound are under investigation, particularly concerning its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that the thioacetamide moiety may play a crucial role in mediating these effects by interacting with specific cellular pathways involved in cancer progression.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted by researchers evaluated various derivatives of related compounds for their antimicrobial properties against common agricultural pathogens. The findings indicated that specific modifications led to increased potency, suggesting a structure-activity relationship that could be exploited for developing new antimicrobial agents.
  • Case Study on Anticancer Activity :
    • In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines, including breast and lung cancer cells. Results indicated significant growth inhibition and apoptosis induction at certain concentrations, demonstrating its potential as a lead compound for further drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
2-((4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide C₁₈H₁₅BrN₃O₂S 417.3 4-Bromophenyl, phenylacetamide Thioether linkage, dihydropyrazine -
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide C₁₂H₁₀BrN₃O 292.1 4-Bromophenyl, pyrazine Intramolecular C–H∙∙∙O hydrogen bond
2-((4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide C₁₉H₁₆BrN₃O₃S 446.3 4-Bromophenyl, 4-methoxyphenyl Methoxy group enhances polarity
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide C₁₈H₁₃BrN₆OS 441.3 Triazinoindole core, bromophenyl Potential kinase inhibition
Key Observations:
  • Core Heterocycles: The target compound’s dihydropyrazine ring differs from triazinoindole (e.g., compound 26 in ) or pyrazine (e.g., compound in ) cores, affecting electronic properties and tautomerism.
  • Biological Relevance: Triazinoindole derivatives (e.g., ) are associated with kinase inhibition, whereas dihydropyrazines may exhibit distinct mechanisms due to redox-active properties.
Key Observations:
  • Synthetic Flexibility : The target compound’s synthesis likely parallels S-alkylation methods used for triazoles (e.g., ), where α-halogenated ketones react with thiol intermediates.
  • Tautomerism: Unlike triazoles (e.g., ), dihydropyrazines may exhibit keto-enol tautomerism, though spectral data for the target compound is inferred from analogs.
  • Purity Standards : Compounds in and achieve >95% purity via chromatography, suggesting similar protocols could optimize the target compound’s yield.

Crystallographic and Conformational Analysis

  • Dihedral Angles : In 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide , the dihedral angle between the bromophenyl and pyrazine rings is 54.6° , indicating moderate conjugation disruption. The target compound’s thioether linkage may further increase torsional flexibility.
  • Hydrogen Bonding : Analogs like form intramolecular C–H∙∙∙O bonds and intermolecular N–H∙∙∙N networks, stabilizing crystal packing. The target compound’s thio group may instead participate in S∙∙∙O/N interactions.

Q & A

Q. Methodology :

  • Parallel Synthesis : Generate analogs with systematic substituent changes (e.g., -CH₃, -OCH₃, -NO₂) .
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioassay data .

Basic: How does crystallographic analysis inform structural stability?

Methodological Answer:
X-ray diffraction reveals:

Intermolecular Interactions : N-H⋯O hydrogen bonds (2.8–3.0 Å) and C-H⋯F contacts (3.2 Å) stabilize crystal packing .

Torsional Strain : Dihedral angles (e.g., 40.0° between acetamide and 4-bromophenyl) indicate steric hindrance, influencing solubility .

Polymorphism Screening : Vary crystallization solvents (e.g., DCM vs. ethanol) to identify stable polymorphs for formulation studies .

Advanced: What mechanistic insights explain thioacetamide formation?

Methodological Answer:
Key steps include:

Nucleophilic Attack : Thiolate anion (from thiourea) attacks the carbonyl carbon of the pyrazinone intermediate .

Tautomerization : Keto-enol equilibrium stabilizes the 3,4-dihydropyrazine ring, confirmed by variable-temperature NMR .

Byproduct Mitigation : Add molecular sieves to absorb H₂O, preventing hydrolysis of the thioester intermediate .

Advanced: How to address hygroscopicity or stability issues during storage?

Methodological Answer:

Lyophilization : Freeze-dry the compound under vacuum to remove residual solvents, reducing hydrolytic degradation .

Desiccants : Store with silica gel or activated alumina in amber vials to limit light/oxygen exposure .

Accelerated Stability Studies : Conduct stress tests (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., oxidation at sulfur) .

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